molecular formula C11H8FNO4 B13595606 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid

5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13595606
M. Wt: 237.18 g/mol
InChI Key: JQNVEOMCDQUVKD-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often involve the use of microwave irradiation to accelerate the reaction. For instance, dry DMF (dimethylformamide) can be used as a solvent under microwave irradiation at 120°C for 1 hour .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, while the methoxy group can modulate its solubility and pharmacokinetic properties .

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H8FNO4/c1-16-9-3-2-6(12)4-7(9)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15)

InChI Key

JQNVEOMCDQUVKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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